molecular formula C31H30ClN5O3S2 B14019306 WEHI-539 hydrochloride

WEHI-539 hydrochloride

Cat. No.: B14019306
M. Wt: 620.2 g/mol
InChI Key: GJBYTVIQTMIXGA-NJEFOQKPSA-N
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Description

Preparation Methods

The synthesis of WEHI-539 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the benzothiazole moiety: This step involves a condensation reaction between a hydrazine derivative and a benzothiazole aldehyde.

    Attachment of the aminomethylphenoxy group: This is done through a nucleophilic substitution reaction.

    Final hydrochloride formation: The compound is treated with hydrochloric acid to form the hydrochloride salt

Chemical Reactions Analysis

WEHI-539 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

WEHI-539 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

WEHI-539 hydrochloride exerts its effects by selectively binding to the Bcl-XL protein, a member of the Bcl-2 family. This binding prevents Bcl-XL from interacting with pro-apoptotic proteins like Bim, thereby promoting apoptosis. The compound has a high affinity for Bcl-XL, with a dissociation constant (Kd) of 0.6 nM. It exhibits a 500-fold selectivity over Bcl-2 and a 400-fold selectivity over other Bcl-2 family members like Bcl-W, Mcl-1, and A1 .

Comparison with Similar Compounds

WEHI-539 hydrochloride is unique in its high affinity and selectivity for Bcl-XL. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and potency against Bcl-XL.

Properties

Molecular Formula

C31H30ClN5O3S2

Molecular Weight

620.2 g/mol

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8Z)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24-;

InChI Key

GJBYTVIQTMIXGA-NJEFOQKPSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1.Cl

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl

Origin of Product

United States

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